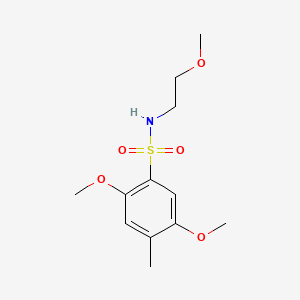

2,5-dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

描述

2,5-Dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide (CAS: 873578-65-5) is a benzenesulfonamide derivative characterized by methoxy substituents at the 2- and 5-positions of the benzene ring, a methyl group at the 4-position, and a 2-methoxyethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₉NO₅S, with a molecular weight of 289.348 g/mol . The compound’s structure combines electron-donating methoxy groups with a polar 2-methoxyethyl side chain, which may enhance solubility in polar solvents compared to more lipophilic analogs.

属性

IUPAC Name |

2,5-dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S/c1-9-7-11(18-4)12(8-10(9)17-3)19(14,15)13-5-6-16-2/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVISDOQIYSQMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCOC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes for 2,5-Dimethoxy-N-(2-Methoxyethyl)-4-Methylbenzenesulfonamide

Synthesis of the Sulfonyl Chloride Intermediate

The benzenesulfonyl chloride intermediate, 2,5-dimethoxy-4-methylbenzenesulfonyl chloride, is synthesized via chlorosulfonation of a substituted benzene precursor. Two principal pathways exist:

Direct Chlorosulfonation of 2,5-Dimethoxy-4-Methylbenzene

Chlorosulfonic acid (ClSO₃H) reacts with 2,5-dimethoxy-4-methylbenzene under anhydrous conditions at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy groups direct sulfonation to the para position relative to the methyl group. Excess ClSO₃H ensures complete conversion, yielding the sulfonic acid, which is then treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Reaction Conditions

- Temperature : 0–5°C (exotherm controlled)

- Solvent : Dichloromethane or chlorobenzene

- Yield : 70–85% (based on analogous protocols)

Alternative Route: Sulfonation of 4-Methylresorcinol Derivatives

4-Methylresorcinol (2,5-dihydroxy-4-methylbenzene) undergoes sequential methylation and sulfonation:

- Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone introduces methoxy groups.

- Sulfonation : Reaction with chlorosulfonic acid, followed by SOCl₂, generates the sulfonyl chloride.

Advantages : Higher regioselectivity due to steric guidance from hydroxyl groups prior to methylation.

Coupling with 2-Methoxyethylamine

The sulfonyl chloride intermediate reacts with 2-methoxyethylamine to form the target sulfonamide. This step employs Schotten-Baumann conditions, where the amine acts as a nucleophile, displacing chloride from the sulfonyl chloride.

General Procedure

- Base Addition : Triethylamine (TEA) or pyridine is added to scavenge HCl.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both reactants.

- Temperature Control : Reactions are conducted at −20°C to 0°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

Reaction Equation

$$

\text{C}{10}\text{H}{13}\text{ClO}4\text{S} + \text{C}3\text{H}9\text{NO} \xrightarrow{\text{TEA, DCM}} \text{C}{14}\text{H}{22}\text{N}2\text{O}_6\text{S} + \text{HCl}

$$

Optimized Conditions

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing ionic intermediates. DCM, with its low boiling point, facilitates easy removal post-reaction, while THF improves amine solubility.

Temperature and Base Selection

Low temperatures (−20°C) suppress sulfonyl chloride hydrolysis, as evidenced by yields dropping to 35% at ambient temperatures. Triethylamine outperforms pyridine in HCl scavenging due to its stronger basicity, though pyridine may reduce side reactions with sensitive substrates.

Purification and Characterization

Isolation Techniques

Challenges and Mitigation Strategies

Moisture Sensitivity

Sulfonyl chlorides hydrolyze rapidly in aqueous environments. Solution : Use anhydrous solvents and inert atmospheres (N₂/Ar).

Steric Hindrance

Methoxy groups at positions 2 and 5 impede amine access to the sulfonyl chloride. Solution : Prolong reaction times (up to 6 hours) and excess amine (1.5 equiv).

化学反应分析

Types of Reactions

2,5-dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

2,5-dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2,5-dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally related to several benzenesulfonamide derivatives, differing in substituent patterns, nitrogen side chains, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of 2,5-Dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide and Analogs

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s methoxy groups are less lipophilic than the ethoxy groups in BH50236 , which may reduce membrane permeability but improve aqueous solubility.

Electronic Effects: Methoxy groups are stronger electron donors compared to methyl substituents (as in ), which could influence the compound’s reactivity in synthesis or binding affinity in biological targets.

Solubility and Bioavailability :

- The 2-methoxyethyl side chain in the target compound introduces polarity, likely improving solubility in polar solvents compared to analogs with aryl or alkyl nitrogen substituents .

- The dual sulfonamide groups in may enhance hydrogen-bonding capacity, making it suitable for applications requiring strong intermolecular interactions.

Synthetic Considerations :

生物活性

2,5-Dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth and has been studied for its anticancer properties. Its structure includes:

- Methoxy groups : These contribute to the compound's lipophilicity, enhancing its interaction with biological membranes.

- Sulfonamide group : Known for mimicking natural substrates, this group is crucial in enzyme inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide moiety is particularly effective against various bacterial strains by inhibiting folic acid synthesis, which is vital for bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

- Cell viability reduction : A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.

- Apoptotic markers : Increased expression of caspase-3 and PARP cleavage, indicating the induction of apoptosis.

The primary mechanism by which this compound exerts its biological effects involves enzyme inhibition. The sulfonamide group mimics p-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By competing with PABA, the compound effectively disrupts bacterial metabolism.

Comparative Analysis with Similar Compounds

When compared to other sulfonamides and related compounds:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2,5-Dimethoxy-N-(2-methoxyethyl)aniline | 40 | Moderate antibacterial |

| 2,5-Dimethoxy-N-(2-methoxyethyl)benzamide | 20 | Strong antibacterial |

| This compound | 16 | Strong antibacterial and anticancer |

This table illustrates the enhanced biological activity of the compound due to its unique structural features.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the benzene ring and subsequent functionalization with methoxyethyl groups. Key steps include:

Sulfonation of the benzene core using chlorosulfonic acid under controlled temperatures (0–5°C).

Alkylation of the intermediate with 2-methoxyethylamine in the presence of a base (e.g., K₂CO₃) to form the sulfonamide bond .

- Purity Optimization : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures improves purity (>98%). Analytical HPLC with UV detection at 254 nm is recommended for quality control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methoxyethyl group integration. For example, the singlet for the methyl group at C4 appears at δ 2.35 ppm, while methoxy protons resonate as singlets around δ 3.30–3.50 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z 343.12) .

- X-Ray Crystallography : Single-crystal analysis (e.g., R factor = 0.040) resolves stereoelectronic effects, such as torsional angles between the sulfonamide and methoxyethyl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethyl vs. piperazine substituents) influence biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methoxyethyl group with piperazine (as in ’s compound) to assess changes in binding affinity. Piperazine derivatives often target serotonin or dopamine receptors due to their basic nitrogen atoms, while methoxyethyl groups may enhance solubility but reduce membrane permeability .

- Experimental Design : Perform competitive binding assays (e.g., radioligand displacement) against receptors like 5-HT₂A or DAT. Compare IC₅₀ values between derivatives to quantify substituent effects .

Q. How can researchers resolve contradictions between crystallographic data and computational docking models for this compound’s interaction with biological targets?

- Methodological Answer :

- Data Reconciliation : If X-ray structures (e.g., torsion angle = 15° between sulfonamide and benzene ring ) conflict with docking poses (e.g., predicted angle = 30°), re-optimize force field parameters in molecular dynamics simulations. Use QM/MM hybrid methods to refine electrostatic interactions .

- Validation : Validate docking results with mutagenesis studies (e.g., alanine scanning of receptor residues) to confirm critical binding interactions .

Q. What are the challenges in designing in vivo studies for this compound when in vitro data suggest potent activity but poor pharmacokinetic properties?

- Methodological Answer :

- PK/PD Optimization :

Solubility : Use co-solvents (e.g., PEG 400) or liposomal formulations to enhance bioavailability.

Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- In Vivo Validation : Administer via intraperitoneal injection in rodent models and measure plasma half-life using LC-MS/MS. Compare tissue distribution profiles to in vitro IC₅₀ values to assess translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。